molecular formula C11H13ClO4 B13955834 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester

Cat. No.: B13955834
M. Wt: 244.67 g/mol
InChI Key: VRXNFXWJYIXSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester is an organic compound with the molecular formula C11H13ClO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methoxy groups, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester typically involves the esterification of 5-Chloro-2,4-dimethoxy-benzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratio of reactants. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,4-dimethoxy-benzoic acid ethyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both chlorine and methoxy groups, along with the ester functionality, makes it a versatile compound in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C11H13ClO4

Molecular Weight

244.67 g/mol

IUPAC Name

ethyl 5-chloro-2,4-dimethoxybenzoate

InChI

InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3

InChI Key

VRXNFXWJYIXSNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1OC)OC)Cl

Origin of Product

United States

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